3-Methylene-2,6-heptanedione

Vue d'ensemble

Description

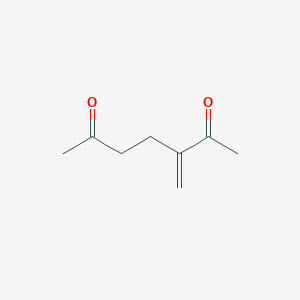

3-Methylene-2,6-heptanedione is an organic compound with the molecular formula C8H12O2. It is a diketone with a methylene group at the third position. This compound is known for its unique structure, which allows it to participate in various chemical reactions, particularly intramolecular aldol reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methylene-2,6-heptanedione can be synthesized through several methods:

Reduction of 2,6-lutidine: This method involves the reduction of 2,6-lutidine to form 2,6-heptanedione, which can then be converted to this compound.

Methylation of methylperoxycyclopentanone: This method involves the methylation of methylperoxycyclopentanone to produce 2,6-heptanedione, which can subsequently be converted to this compound.

Industrial Production Methods:

Hydration of 1,6-heptadiynes: This method involves the hydration of 1,6-heptadiynes using various catalysts such as gold-carbene complexes, cationic iridium complexes, and indium complexes.

Types of Reactions:

Intramolecular Aldol Reactions: this compound undergoes intramolecular aldol reactions to form cyclic products.

Common Reagents and Conditions:

Major Products:

3-Methyl-2-cyclohexenone: This is the major product formed from the intramolecular aldol reaction of this compound.

Applications De Recherche Scientifique

Organic Synthesis

3-Methylene-2,6-heptanedione is primarily utilized as a building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Michael Addition Reactions : This compound can act as a Michael acceptor due to the presence of the conjugated carbonyl groups. It has been utilized in the synthesis of more complex molecules through the Baylis-Hillman reaction, where it serves as a minor product alongside other derivatives, showcasing its reactivity and utility in forming larger structures .

- Synthesis of Heterocycles : The compound can be used to synthesize heterocyclic compounds by reacting with various nucleophiles. This application is crucial in developing pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound's structural characteristics make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. This potential has been explored in the context of developing new antibiotics or antifungal agents.

- Anti-inflammatory Properties : Research has suggested that certain derivatives may possess anti-inflammatory effects, making them suitable for further investigation as therapeutic agents for inflammatory diseases.

Environmental Chemistry

This compound has implications in environmental chemistry:

- Biodegradation Studies : Its degradation products have been studied to assess environmental impact and safety. Understanding how this compound breaks down can inform regulations regarding its use and disposal.

Data Table: Applications Overview

Case Study 1: Synthesis and Reactivity

In a study focused on the reactivity of this compound, researchers demonstrated its utility in synthesizing complex organic molecules through Michael addition reactions. The findings indicated that this compound could significantly enhance the efficiency of synthesizing larger structures with high yields .

Case Study 2: Antimicrobial Activity

A series of derivatives derived from this compound were tested for antimicrobial activity against various pathogens. The results showed promising activity, particularly against Gram-positive bacteria, suggesting potential for development into new therapeutic agents .

Mécanisme D'action

The mechanism of action for 3-methylene-2,6-heptanedione involves the formation of a ring through an intramolecular aldol reaction. This reaction occurs between the enolate donor and the electrophilic acceptor of an aldol reaction, which are contained in the same molecule . The reaction proceeds through the formation of an enolate ion, which then attacks the carbonyl group to form a cyclic intermediate. This intermediate undergoes dehydration to form the final product, 3-methyl-2-cyclohexenone .

Comparaison Avec Des Composés Similaires

2,5-Hexanedione: This compound undergoes similar intramolecular aldol reactions to form cyclic products such as 3-methyl-2-cyclopentenone.

2,4-Pentanedione: This compound does not undergo intramolecular aldol reactions due to the lack of a suitable carbonyl group for the reaction.

Uniqueness: 3-Methylene-2,6-heptanedione is unique due to its ability to undergo intramolecular aldol reactions to form six-membered ring products. This property makes it a valuable compound in synthetic organic chemistry for the preparation of cyclic compounds .

Activité Biologique

3-Methylene-2,6-heptanedione (CAS Number: 22289-05-0) is a diketone compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 140.18 g/mol

- Structure : The compound features a unique methylene group adjacent to two carbonyl groups, contributing to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions, including:

- Condensation Reactions : These reactions can yield diketones from simpler precursors under acidic or basic conditions.

- Oxidation and Reduction : The compound can be synthesized through oxidation of corresponding alcohols or reduction of diketones.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain analogs showed effective inhibition against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

This suggests that modifications to the diketone structure can enhance its efficacy as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies revealed that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.

Case Study :

A notable study involving human breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC value of approximately 25 µM .

The biological activity of this compound is attributed to its ability to interact with cellular targets through various mechanisms:

- Reactive Oxygen Species Production : The compound can generate ROS, which are crucial mediators in apoptosis.

- Protein Modification : It has been shown to react with amino groups in proteins, leading to cross-linking and functional impairment .

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G2/M phase, preventing further proliferation.

Toxicological Studies

While exploring the biological activity, it is essential to consider the toxicity profile of this compound. Studies indicate that at high concentrations, it may cause cytotoxic effects on normal cells as well.

Toxicity Data Summary

Propriétés

IUPAC Name |

3-methylideneheptane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(8(3)10)4-5-7(2)9/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPAMXZGKPTNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426735 | |

| Record name | 3-Methylene-2,6-heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22289-05-0 | |

| Record name | 3-Methylene-2,6-heptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.